molecular formula C13H14BrN3O2 B2553148 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide CAS No. 2262395-43-5

5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide

カタログ番号 B2553148
CAS番号: 2262395-43-5
分子量: 324.178
InChIキー: KTHDPTCNASYSNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide, also known as BMS-378806, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyridinecarboxamides and has been found to exhibit promising pharmacological properties.

作用機序

The mechanism of action of 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide involves the inhibition of viral replication. This compound targets the viral protease enzyme, which is essential for the replication of the virus. By inhibiting this enzyme, 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide prevents the virus from replicating and spreading in the host organism.
Biochemical and Physiological Effects:
5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide has been found to exhibit minimal toxicity and side effects in laboratory experiments. This compound has also been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

実験室実験の利点と制限

One of the main advantages of 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide is its potent inhibitory activity against a range of viruses, including HIV, HCV, and SARS-CoV-2. This compound has also been found to exhibit good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide is its relatively complex synthesis method, which may limit its scalability for large-scale production.

将来の方向性

There are several future directions for the research and development of 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide. One potential direction is the optimization of the synthesis method to improve the scalability and cost-effectiveness of production. Another direction is the further investigation of the pharmacological properties of this compound, including its potential applications in the treatment of other viral infections. Additionally, the development of 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide as a therapeutic agent for COVID-19 is an area of ongoing research, with several clinical trials currently underway.

合成法

The synthesis of 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide involves a series of steps, starting with the reaction between 5-bromo-1-methyl-1H-pyridin-2-one and 2-cyanomethylcyclopentanone. This reaction results in the formation of 5-bromo-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide. The next step involves the reaction of this compound with methylamine, which results in the formation of the final product, 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide.

科学的研究の応用

5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide has been extensively studied for its potential applications in drug development. It has been found to exhibit potent inhibitory activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). This compound has also been found to exhibit activity against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic.

特性

IUPAC Name

5-bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c14-11-7-9(8-16-12(11)18)13(19)17(6-5-15)10-3-1-2-4-10/h7-8,10H,1-4,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHDPTCNASYSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC#N)C(=O)C2=CNC(=O)C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。